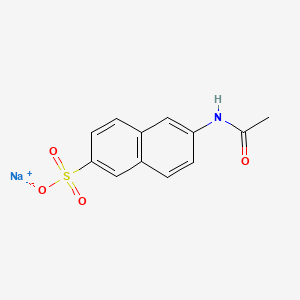
Oct-7-enylsuccinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oct-7-enylsuccinic acid: is an organic compound with the molecular formula C12H20O4 . It is a derivative of succinic acid, featuring an octenyl group attached to the succinic acid backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Oct-7-enylsuccinic acid can be synthesized through the reaction of succinic anhydride with 1-octene. The reaction typically involves the use of a catalyst, such as a Lewis acid, to facilitate the addition of the octenyl group to the succinic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where succinic anhydride and 1-octene are combined in the presence of a catalyst. The reaction mixture is then subjected to purification processes, such as distillation and crystallization, to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: Oct-7-enylsuccinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the octenyl group to a single bond, forming octylsuccinic acid.
Substitution: The compound can undergo substitution reactions where the octenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Octylsuccinic acid.
Substitution: Products with different functional groups replacing the octenyl group.
Applications De Recherche Scientifique
Chemistry: Oct-7-enylsuccinic acid is used as a building block in the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules with specific properties.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its derivatives are often employed in biochemical assays to investigate cellular processes.
Medicine: The compound has potential applications in drug development, particularly in the design of molecules that can interact with specific biological targets. Its ability to undergo various chemical reactions makes it a versatile tool in medicinal chemistry.
Industry: this compound is used in the production of surfactants, emulsifiers, and other industrial chemicals. Its amphiphilic nature allows it to stabilize emulsions and improve the properties of various products.
Mécanisme D'action
The mechanism of action of oct-7-enylsuccinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The octenyl group allows for hydrophobic interactions, while the succinic acid moiety can participate in hydrogen bonding and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Octylsuccinic acid: Similar structure but lacks the double bond in the octenyl group.
Succinic acid: The parent compound without any alkyl or alkenyl groups.
2-(7-Octenyl)succinic acid: Another derivative with a similar structure.
Uniqueness: Oct-7-enylsuccinic acid is unique due to the presence of the octenyl group, which imparts specific chemical and physical properties. This makes it more versatile in various applications compared to its similar compounds.
Propriétés
Numéro CAS |
94386-55-7 |
|---|---|
Formule moléculaire |
C12H20O4 |
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
2-oct-7-enylbutanedioic acid |
InChI |
InChI=1S/C12H20O4/c1-2-3-4-5-6-7-8-10(12(15)16)9-11(13)14/h2,10H,1,3-9H2,(H,13,14)(H,15,16) |
Clé InChI |
OFVPQIROYJTTQC-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCCC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


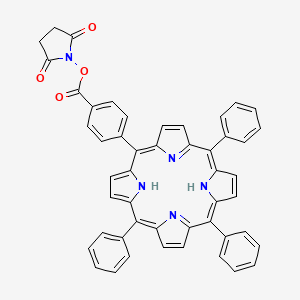

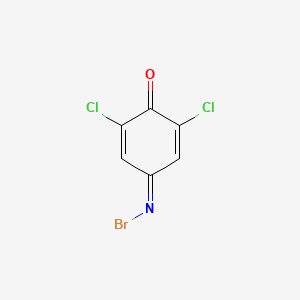
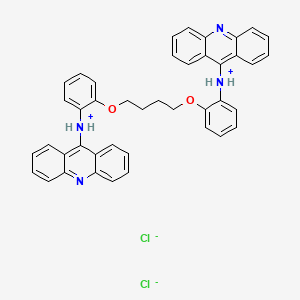
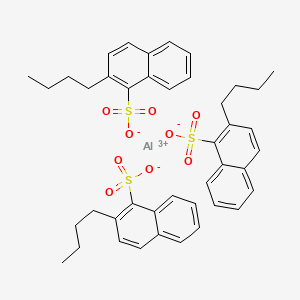
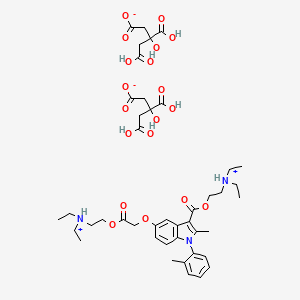
![[9-(2,5-dicarboxyphenyl)-6-(ethylamino)xanthen-3-ylidene]-ethylazanium;N,N-diethylethanamine;chloride](/img/structure/B13782182.png)
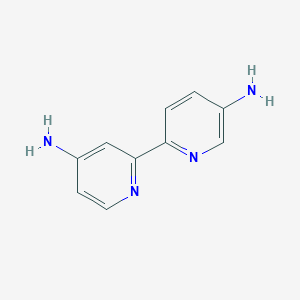

![Benzeneacetic acid, alpha-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-, monopotassium salt](/img/structure/B13782199.png)

![3-Methyl-5,6,7,8-tetrahydro-4h-thieno[2,3-d]azepine](/img/structure/B13782226.png)
